![molecular formula C11H11FN2O2 B1336400 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid CAS No. 53314-95-7](/img/structure/B1336400.png)
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid
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Overview
Description
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid, also known as 7-Fluoro-Indol-3-yl-2-Amino Propionic Acid (FIPA), is an organic compound that belongs to the class of indole-3-carboxylic acids. It is an important intermediate in the synthesis of several biologically active molecules, including drugs, and has a wide range of applications in pharmaceutical, medical, and biotechnological research. FIPA is a potent inhibitor of several enzymes, including those involved in inflammation and cell signaling, and has been used in the development of therapeutic agents for a variety of diseases.
Scientific Research Applications
Comprehensive Analysis of 2-Amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid Applications
Antiviral Applications: Indole derivatives have been reported to possess antiviral activities. For instance, novel indolyl and oxochromenyl xanthenone derivatives have shown promise in molecular docking studies as anti-HIV agents . This suggests that 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid could potentially be explored for its antiviral capabilities, particularly against HIV.
Anti-inflammatory Applications: Indomethacin analogs of indole have demonstrated in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects . This indicates that our compound of interest may serve as a scaffold for developing new anti-inflammatory drugs.
Anticancer Applications: Indole derivatives are known for their anticancer properties. They play a significant role in cell biology and are being increasingly investigated for treating cancer cells . The structural features of 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid could be beneficial in designing novel anticancer agents.
Antimicrobial Applications: Research has highlighted indole derivatives as potent antimicrobial agents . This opens up possibilities for 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid to be utilized in the development of new antimicrobial drugs.
Antitubercular Activities: Given the broad spectrum of biological activities of indole derivatives, including antitubercular effects, there is potential for our compound to be applied in tuberculosis research and treatment strategies.
Antidiabetic Potential: The diverse pharmacological activities of indole derivatives extend to antidiabetic effects. This suggests that 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid could be investigated for its utility in diabetes management.
Antimalarial Properties: Indole derivatives have been recognized for their antimalarial properties. This implies that our compound could contribute to the development of new antimalarial therapies.
Neuropharmacological Interests: Indoles are integral to neurotransmission processes, and their derivatives have been studied as opioid ligands and other neuroactive substances . Therefore, 2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid may have applications in neuropharmacological research.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes in the biological system .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, which suggests that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMHYWIKJSPIGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-(7-fluoro-1H-indol-3-yl)propanoic Acid |
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